(E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide
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Description
(E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Thiazoles : Kumar, Parameshwarappa, and Ila (2013) described an efficient route to synthesize 2-phenyl- and 2-thienyl-substituted thiazoles, highlighting the versatility of enamides in chemoselective thionation-cyclization reactions mediated by Lawesson's reagent. This method underscores the potential of such chemical structures in diversifying the synthesis of thiazole derivatives (S. Kumar, G. Parameshwarappa, H. Ila, 2013).
Regioselective Synthesis of Thiazoles : Bakavoli et al. (2009) demonstrated the cyclocondensation of specific nitriles with cysteamine, leading to new cyano(thiazolidin-2-ylidene)thiazoles. This work presents a regioselective approach to synthesizing thiazole derivatives, showcasing the compound's role in constructing complex thiazole-based structures (M. Bakavoli, Hamid Beyzaie, M. Rahimizadeh, H. Eshghi, R. Takjoo, 2009).
Pharmacological Research
- Development of GTPase Inhibitors : Gordon et al. (2013) explored the development of indole-based dynamin GTPase inhibitors, identifying modifications to the cyanoamide moiety that enhanced inhibitory activity. This research highlights the compound's relevance in developing pharmacological inhibitors with potential therapeutic applications (C. Gordon, Barbara Venn-Brown, M. Robertson, K. Young, Ngoc Chau, A. Mariana, Ainslie Whiting, M. Chircop, P. Robinson, A. McCluskey, 2013).
Material Science and Corrosion Inhibition
- Synthesis of Polyamides with Thiazole Moieties : Aly, Hussein, and Hussein (2014) reported on the synthesis of thiazole-based polyamides containing diarylidenecyclohexanone moieties, evaluating their thermal properties and corrosion inhibitive properties. Such research underscores the potential of incorporating (E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide and its analogs in materials science for developing polymers with specific functionalities and applications (K. Aly, M. Hussein, M. Hussein, 2014).
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-15(21-11-19-12)9-14(10-17)16(20)18-8-7-13-5-3-2-4-6-13/h2-6,9,11H,7-8H2,1H3,(H,18,20)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCKNLMGQBWMLT-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.